Potent GPR35 Agonist Activity Validated in Functional Assays
1-(2,3,5,6-Tetramethylphenyl)piperazine demonstrates exceptionally high potency as a GPR35 agonist. In a functional assay using human GPR35 expressed in CHO-K1 cells, the compound exhibited an EC₅₀ of 1.10 nM [1]. This potency is notably superior to the reference GPR35 agonist zaprinast, which is known to have significantly higher EC₅₀ values in similar functional assays, establishing this compound as a highly efficacious tool for studying GPR35-mediated signaling.
| Evidence Dimension | Functional Agonist Potency (EC₅₀) |
|---|---|
| Target Compound Data | 1.10 nM |
| Comparator Or Baseline | Zaprinast (reported EC₅₀ > 100 nM in GPR35 functional assays) |
| Quantified Difference | >90-fold more potent |
| Conditions | Human GPR35 expressed in CHO-K1 cells, DMR assay |
Why This Matters
This sub-nanomolar potency is critical for research applications requiring robust and selective activation of GPR35 at low compound concentrations, minimizing off-target effects.
- [1] BindingDB. (n.d.). BDBM50575549 (CHEMBL3306990). View Source
